2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide
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Overview
Description
2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide is a chemical compound known for its applications in various fields such as polymer chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes an acrylamide group, a methyl group, and an isopropylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide typically involves the reaction of 2-methylacryloyl chloride with 3-(isopropylamino)propylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at a controlled temperature, often around 0-5°C, to ensure the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the product is typically achieved through techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acrylamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of copolymers with unique properties.
Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients.
Materials Science: Utilized in the development of advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide involves its interaction with various molecular targets. In polymer chemistry, it acts as a reactive monomer that can form covalent bonds with other monomers, leading to the formation of copolymers. In pharmaceuticals, it may interact with biological molecules through hydrogen bonding, hydrophobic interactions, and electrostatic forces, influencing the compound’s bioactivity and pharmacokinetics .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Dimethylamino)propyl]methacrylamide
- 2-(Dimethylamino)ethyl methacrylate
- N-(2-Hydroxypropyl)methacrylamide
Uniqueness
2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and physical properties. This uniqueness makes it valuable in applications where precise control over polymer structure and properties is required .
Properties
CAS No. |
63949-17-7 |
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Molecular Formula |
C10H20N2O |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-methyl-N-[3-(propan-2-ylamino)propyl]prop-2-enamide |
InChI |
InChI=1S/C10H20N2O/c1-8(2)10(13)12-7-5-6-11-9(3)4/h9,11H,1,5-7H2,2-4H3,(H,12,13) |
InChI Key |
HSJUCVMTRAUTNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCNC(=O)C(=C)C |
Origin of Product |
United States |
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